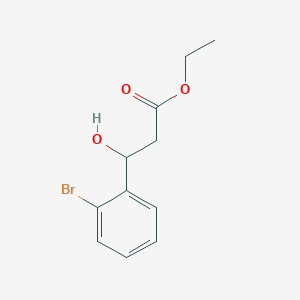

Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a 2-bromophenyl substituent at the β-carbon of the propanoate backbone.

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

ethyl 3-(2-bromophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3 |

InChI Key |

CNVCSNOZVFMDDN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1Br)O |

Origin of Product |

United States |

Preparation Methods

Typical Synthetic Route and Reaction Conditions

A representative preparation method involves the following steps, adapted from related bromophenyl hydroxypropanoate syntheses and aldol addition protocols:

Step 1: Aldol Addition of Ethyl Bromodifluoroacetate with 2-Bromobenzaldehyde

- Reagents: Ethyl bromodifluoroacetate and 2-bromobenzaldehyde

- Catalyst/Promoter: Activated zinc powder under nitrogen atmosphere

- Solvent: Anhydrous tetrahydrofuran (THF)

- Conditions: Heat mixture to 45–70°C, add reagents dropwise, stir for 2–8 hours

- Workup: Acidify with dilute HCl, extract with ethyl acetate, wash organic layer with brine, dry over anhydrous sodium sulfate, evaporate solvent

- Product: Ethyl 3-(2-bromophenyl)-3-hydroxy-2,2-difluoropropanoate (intermediate)

This step forms the hydroxy ester via nucleophilic addition of the activated ethyl bromodifluoroacetate to the aldehyde, creating the hydroxypropanoate backbone with bromophenyl substitution.

Step 2: Bromination of the Hydroxy Group

- Reagents: Carbon tetrabromide (CBr4), triphenylphosphine (PPh3)

- Solvent: Toluene

- Conditions: Heat to 50–90°C under nitrogen, add PPh3 solution slowly, stir for 2–8 hours

- Workup: Filter solids, evaporate solvent, purify by silica gel chromatography

- Product: Ethyl 3-(2-bromophenyl)-3-bromopropanoate derivative

This step replaces the hydroxy group with a bromine atom, facilitating further transformations.

Step 3: Reduction to Remove Extra Bromine and Obtain Target Compound

- Reagents: Tributyltin hydride (Bu3SnH), azobisisobutyronitrile (AIBN) catalyst

- Solvent: Toluene

- Conditions: Stir at 50–90°C for 6–15 hours under nitrogen

- Workup: Quench with saturated sodium carbonate, extract with ethyl acetate, wash, dry, evaporate solvent

- Product: Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate (target compound)

This radical-mediated reduction removes the bromine at the 3-position, regenerating the hydroxy group and yielding the desired compound with high purity and yield.

Data Table Summarizing Reaction Parameters and Yields

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Aldol addition | Ethyl bromodifluoroacetate, 2-bromobenzaldehyde, Zn powder | Anhydrous THF | 45–70 | 2–8 | ~60 | Nitrogen atmosphere, acidic workup |

| 2 | Bromination (Appel-type) | CBr4, PPh3 | Toluene | 50–90 | 2–8 | ~80 | Silica gel chromatography purification |

| 3 | Radical reduction | Tributyltin hydride, AIBN | Toluene | 50–90 | 6–15 | ~90 | Quenched with Na2CO3, organic extraction |

Analytical Characterization

-

- ^1H NMR shows aromatic protons (δ ~7.3–7.6 ppm), methylene and methine protons adjacent to bromine and hydroxyl groups (δ ~4.2–4.5 ppm), and ethyl ester signals (triplet at δ ~1.2 ppm).

- ^13C NMR confirms ester carbonyl (δ ~170–175 ppm) and brominated aromatic carbons.

-

- Molecular ion peak consistent with this compound.

- Fragment ions correspond to loss of bromine and ester groups.

-

- Strong ester C=O stretch near 1740 cm^-1.

- Broad O–H stretch around 3400 cm^-1.

Additional Notes on Preparation

- Inert Atmosphere: Nitrogen protection is critical in all steps to prevent oxidation and moisture interference.

- Temperature Control: Maintaining moderate temperatures (45–90°C) avoids side reactions such as ester hydrolysis or overbromination.

- Purification: Silica gel chromatography with ethyl acetate/petroleum ether gradient effectively separates desired products from by-products.

- Yield Optimization: Stoichiometric control of reagents and slow addition rates improve selectivity and yield.

Summary of Literature and Patent Sources

- The synthetic route described is adapted from a Chinese patent (CN104557512A) focusing on bromophenyl difluoropropanoic acid esters, which shares mechanistic similarities with this compound preparation.

- Aldol addition methodologies using metal catalysts and promoters (e.g., MgI2) have been reported for related hydroxypropanoates, underscoring the importance of catalyst choice and reaction stoichiometry for yield optimization.

- Commercial suppliers and chemical databases confirm bromination of hydroxypropanoates as a common preparative step, with purification and characterization protocols aligned with those above.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)

Major Products Formed

Oxidation: Ethyl 3-(2-bromophenyl)-3-oxopropanoate

Reduction: this compound (regeneration)

Substitution: Ethyl 3-(2-substituted phenyl)-3-hydroxypropanoate

Scientific Research Applications

Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.

Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols.

Pathways Involved: It can participate in oxidation-reduction pathways, where the hydroxy group is oxidized to a carbonyl group and vice versa.

Comparison with Similar Compounds

Physical and Spectral Data :

- NMR : ¹³C NMR signals at δ 172.31 (ester carbonyl), 129.4–115.1 (aromatic carbons), and 60.8 ppm (ethoxy group) .

- Stability: Derivatives of similar β-hydroxy esters (e.g., ethyl 3-(1,4-benzodioxan)-3-hydroxypropanoate) show sensitivity to degradation in neat form but stability in solution .

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The table below compares Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate with structurally related β-hydroxy esters:

Substituent Effects on Reactivity and Stereochemistry

Electron-Withdrawing Groups (EWGs) :

Steric Effects :

Electronic Modulation via Halogens :

Stereochemical Analysis Methods

- Mosher’s Ester Derivatization: For this compound, ¹H-NMR analysis of (R)-MTPA esters shows methoxy proton signals at 3.43–3.49 ppm, confirming (S)-configuration . Comparable methods are used for 4-nitrophenyl and 2,6-dichlorophenyl analogues, with ¹⁹F-NMR signals at −71.29 ppm (S)-2e-(R)-MTPA .

- Enantiomeric Excess Determination: this compound achieves 70% ee via HPLC (Chiralcel OJ-H column), whereas other derivatives (e.g., difluoro-dioxolane mixtures in ) require advanced separation techniques .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of 3-(2-bromophenyl)-3-hydroxypropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Alternatively, nucleophilic substitution of a brominated phenyl precursor with ethyl 3-hydroxypropanoate may be employed. and suggest that optimizing temperature (60–80°C) and solvent polarity (e.g., THF or DCM) improves yields. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : The hydroxy proton (δ ~2.5–3.5 ppm) and bromophenyl aromatic protons (δ ~7.2–7.8 ppm) are diagnostic. Ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .

- MS : Molecular ion peak at m/z 257.12 (C₁₁H₁₃BrO₃) confirms molecular weight. Fragmentation patterns (e.g., loss of –OCH₂CH₃) validate the ester group .

- IR : Broad O–H stretch (~3200–3500 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : The hydroxyl group renders it prone to oxidation. Storage under inert atmosphere (N₂/Ar) at 2–8°C in amber vials minimizes degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC purity checks are recommended .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The 2-bromophenyl group enables Suzuki-Miyaura couplings with arylboronic acids (e.g., using Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O). Computational DFT studies (e.g., Gaussian 09) predict regioselectivity, while LC-MS monitors biphenyl derivative formation .

Q. What mechanistic insights explain contradictory data on oxidation products of the hydroxy group?

- Methodology : Competing pathways exist:

- Oxidation to ketone : Using KMnO₄ in acidic conditions yields Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

- Ester hydrolysis : Under basic conditions (NaOH/EtOH), the ester cleaves to 3-(2-bromophenyl)-3-hydroxypropanoic acid. Controlled experiments with varying pH and oxidizing agents (e.g., CrO₃ vs. Dess-Martin) resolve contradictions .

Q. Can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodology : Asymmetric reduction of Ethyl 3-(2-bromophenyl)-3-oxopropanoate using chiral catalysts (e.g., Ru-BINAP) produces enantiomerically enriched hydroxy derivatives. Enantiomeric excess (>90%) is verified via chiral HPLC (Chiralpak AD-H column) .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.